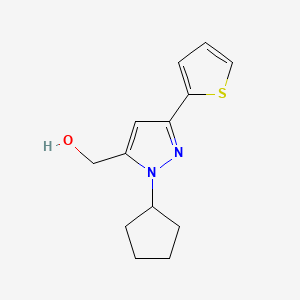
(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol
Overview
Description
(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a cyclopentyl group, a thiophene ring, and a pyrazole core, which are linked through a methanol moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol typically involves the reaction of cyclopentanone with thiophene-2-carboxaldehyde in the presence of hydrazine hydrate to form the pyrazole ring. The resulting intermediate is then subjected to reduction using sodium borohydride to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 80°C
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts depending on the specific reaction step
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: to handle large volumes of reactants
Purification steps: such as crystallization or chromatography to ensure high purity of the final product
Quality control measures: to monitor the consistency and quality of the compound
Chemical Reactions Analysis
Types of Reactions
(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiophene ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Organic solvents like dichloromethane, ethanol
Catalysts: Acidic or basic catalysts depending on the reaction type
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as:
Ketones and aldehydes: from oxidation
Alcohols and amines: from reduction
Substituted pyrazoles: from substitution reactions
Scientific Research Applications
(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can:
Bind to enzymes or receptors: to modulate their activity
Inhibit or activate signaling pathways: involved in various biological processes
Interact with cellular components: to exert its effects
Comparison with Similar Compounds
Similar Compounds
- 1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine
- 1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde
Uniqueness
(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Properties
IUPAC Name |
(2-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c16-9-11-8-12(13-6-3-7-17-13)14-15(11)10-4-1-2-5-10/h3,6-8,10,16H,1-2,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQYOQJWHSNBMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C3=CC=CS3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1481623.png)
![1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1481624.png)
![1-methyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B1481625.png)
![1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1481626.png)
![1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1481628.png)
![7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481630.png)
![methyl 2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate](/img/structure/B1481631.png)
![6-methyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481632.png)
![6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1481634.png)
![3-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1481635.png)
![6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1481637.png)
![(1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1481639.png)
![1-methyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481640.png)
![(1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1481643.png)
